2,4-Bis(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound 2,4-Bis(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Bis(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

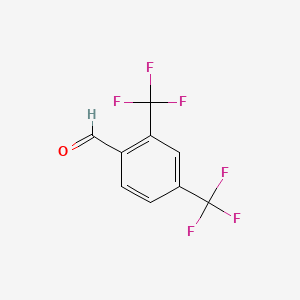

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRCWXOCZIUZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371124 | |

| Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59664-42-5 | |

| Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,4-Bis(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzaldehyde is a highly specialized aromatic aldehyde, distinguished by the presence of two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence the compound's chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic characteristics can enhance the bioactivity, stability, and efficacy of target molecules. This guide provides an in-depth overview of the core physical properties of 2,4-Bis(trifluoromethyl)benzaldehyde, complete with experimental methodologies and a representative synthetic application.

Core Physical and Chemical Properties

The physical characteristics of 2,4-Bis(trifluoromethyl)benzaldehyde are crucial for its handling, storage, and application in chemical synthesis. The data presented below has been compiled from various chemical suppliers and databases.

Data Presentation: Physical Property Summary

A summary of the key physical and chemical properties is provided in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₄F₆O | [1] |

| Molecular Weight | 242.12 g/mol | [2][3] |

| Appearance | Colorless to light yellow crystal or clear liquid | [1] |

| Melting Point | 36-37 °C | [1] |

| Boiling Point | 159-160 °C / 172 °C (lit.) | [1][2] |

| Density | 1.48 g/mL at 25 °C (lit.) / 1.511 g/cm³ | [1][2] |

| Refractive Index | n20/D 1.422 (lit.) | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [1] |

| Flash Point | 68.3 °C (154.9 °F) - closed cup | [2] |

| CAS Number | 59664-42-5 | [2][4] |

Experimental Protocols: Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the general experimental methodologies for measuring the key properties of a compound like 2,4-Bis(trifluoromethyl)benzaldehyde.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 1-2 cm.[6][7]

-

Apparatus: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) in close proximity to a calibrated thermometer.[5][8]

-

Heating: The apparatus is heated at a slow, controlled rate, typically around 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[8]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2]

Methodology: Thiele Tube / Capillary Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[9][10] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[9][10]

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a heating bath, such as a Thiele tube filled with mineral oil, or an aluminum block.[9][11]

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.[12] Upon further heating, the liquid will begin to boil, and a rapid, continuous stream of vapor bubbles will emerge from the capillary tip.[9]

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[11] The barometric pressure should also be recorded as the boiling point varies with pressure.[2]

Density Determination

Density is the mass of a substance per unit volume.[13] For liquids and solids, this is commonly determined using gravimetric methods.

Methodology: Buoyancy Technique (Archimedes' Principle)

-

Principle: This method relies on Archimedes' principle, which states that a body immersed in a fluid experiences an apparent loss in weight equal to the weight of the fluid it displaces.[14][15]

-

For Solids: The sample is first weighed in air. It is then weighed again while fully submerged in a liquid of known density (e.g., water or ethanol) in which it is insoluble. The density of the solid is calculated from these two mass values and the known density of the liquid.[14]

-

For Liquids: A sinker of known volume (often a specialized glass plummet) is weighed first in air and then while submerged in the sample liquid. The density of the liquid is determined from the apparent loss of the sinker's mass.[15] Alternatively, a pycnometer, a glass flask with a precisely known volume, can be used. The pycnometer is weighed empty, then filled with the liquid and weighed again to determine the mass of the liquid. The density is calculated by dividing the mass by the known volume.[15]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is a common instrument used for this measurement. It works by measuring the critical angle of total internal reflection between a prism of high refractive index and the sample.[16]

-

Procedure: A few drops of the liquid sample are placed on the surface of the measuring prism. The prisms are then closed and clamped.

-

Observation: While looking through the eyepiece, the control knob is adjusted until the borderline between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature must be controlled and recorded, as the refractive index varies with temperature.[16] The standard is typically 20°C.

Synthetic Application & Workflow

2,4-Bis(trifluoromethyl)benzaldehyde serves as a versatile organic building block. One documented application is its use in the synthesis of 2,2-diamino enols. The logical workflow for such a synthetic procedure is outlined below.

Caption: Logical workflow for the synthesis of a 2,2-diamino enol derivative.

Conclusion

2,4-Bis(trifluoromethyl)benzaldehyde is a key chemical intermediate with distinct physical properties conferred by its trifluoromethyl substituents. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its effective and safe use in research and development. Its utility as a building block in organic synthesis continues to make it a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. byjus.com [byjus.com]

- 7. thinksrs.com [thinksrs.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 15. mt.com [mt.com]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of two trifluoromethyl groups on the benzaldehyde scaffold imparts unique electronic properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and synthetic applications of 2,4-Bis(trifluoromethyl)benzaldehyde, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

The chemical structure of 2,4-Bis(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with an aldehyde group at position 1, and two trifluoromethyl groups at positions 2 and 4.

Molecular Formula: C₉H₄F₆O[1][2][3]

Canonical SMILES: C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O[3][4]

InChI: InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14,15)/h1-4H[2][3]

InChIKey: DLRCWXOCZIUZBS-UHFFFAOYSA-N[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Bis(trifluoromethyl)benzaldehyde is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 242.12 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.48 g/mL at 25 °C | [2] |

| Boiling Point | 172 °C | [2] |

| Refractive Index | n20/D 1.422 | [2] |

| Flash Point | 68.3 °C (closed cup) | [2] |

| CAS Number | 59664-42-5 | [1][2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic aldehyde proton signal downfield (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms of the trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ 185-200 ppm), aromatic carbons (δ 120-150 ppm), and the carbons of the trifluoromethyl groups (quartets due to C-F coupling). The trifluoromethyl groups are strong electron-withdrawing groups and will significantly deshield the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Bis(trifluoromethyl)benzaldehyde will exhibit characteristic absorption bands for the functional groups present. A publicly available FTIR spectrum can be viewed on SpectraBase.[5][6]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aldehyde) | 2900-2800 and 2800-2700 (Fermi doublet) |

| C=O (aldehyde) | ~1700 (strong) |

| C=C (aromatic) | 1600-1450 |

| C-F (trifluoromethyl) | 1350-1100 (strong, multiple bands) |

Synthesis and Reactivity

Synthesis

The synthesis of 2,4-Bis(trifluoromethyl)benzaldehyde can be achieved through the oxidation of 2,4-bis(trifluoromethyl)toluene. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of 2,4-Bis(trifluoromethyl)toluene

-

Materials: 2,4-Bis(trifluoromethyl)toluene, oxidizing agent (e.g., potassium permanganate, ceric ammonium nitrate), solvent (e.g., acetic acid, water), sodium bisulfite, dichloromethane, magnesium sulfate.

-

Procedure:

-

Dissolve 2,4-bis(trifluoromethyl)toluene in a suitable solvent such as acetic acid.

-

Slowly add the oxidizing agent to the solution at a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent like sodium bisulfite solution.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may vary and should be optimized.

Reactivity and Synthetic Applications

The aldehyde functional group in 2,4-Bis(trifluoromethyl)benzaldehyde is highly reactive and can participate in a variety of chemical transformations, making it a versatile intermediate.

4.2.1. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. 2,4-Bis(trifluoromethyl)benzaldehyde can be reacted with a phosphonium ylide to form a substituted styrene.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Materials: 2,4-Bis(trifluoromethyl)benzaldehyde, benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydride), anhydrous solvent (e.g., tetrahydrofuran), dichloromethane, water, magnesium sulfate.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Add a strong base at a low temperature (e.g., 0 °C) to generate the ylide.

-

Slowly add a solution of 2,4-Bis(trifluoromethyl)benzaldehyde in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting alkene by column chromatography.

-

Applications in Drug Development

The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. 2,4-Bis(trifluoromethyl)benzaldehyde serves as a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

One notable application is in the synthesis of precursors for antimalarial drugs. For instance, derivatives of this benzaldehyde can be utilized in the synthesis of analogs of drugs like Lumefantrine. While not a direct precursor in the established synthesis of Lumefantrine, its structural motifs are relevant to the development of related compounds.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of an alkene from 2,4-Bis(trifluoromethyl)benzaldehyde via a Wittig reaction.

Caption: General workflow for the synthesis of an alkene.

Safety Information

2,4-Bis(trifluoromethyl)benzaldehyde is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.

Conclusion

2,4-Bis(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde with significant potential in organic synthesis. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and materials. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, and synthetic utility, highlighting its importance for researchers in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzaldehyde (CAS: 59664-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)benzaldehyde is a highly versatile synthetic intermediate, distinguished by the presence of two trifluoromethyl groups on the phenyl ring.[1][2] These electron-withdrawing groups significantly influence the reactivity of the aldehyde functional group, making it a valuable building block in the synthesis of complex organic molecules. Its primary applications lie in the fields of pharmaceutical and agrochemical research and development, where the incorporation of trifluoromethyl moieties can enhance the biological activity, metabolic stability, and lipophilicity of target compounds.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and visual workflows.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4-Bis(trifluoromethyl)benzaldehyde is presented in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 59664-42-5 | [1][3][4] |

| Molecular Formula | C₉H₄F₆O | [1][3][4] |

| Molecular Weight | 242.12 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 172 °C | [1][3][4] |

| Melting Point | 36-37 °C | [2] |

| Density | 1.48 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.422 | [4] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2,4-Bis(trifluoromethyl)benzaldehyde was not found in the immediate search results, a general approach can be inferred from related syntheses. One common method for the preparation of trifluoromethylated benzaldehydes involves the hydrolysis of the corresponding benzal halide precursor. For instance, trifluoromethylbenzaldehydes can be prepared from trifluoromethylbenzalfluorides by saponification in the presence of concentrated sulfuric acid. Another patented method describes the preparation from trichloromethylbenzal chlorides without a catalyst, followed by hydrolysis.

Chemical Reactivity and Applications

The two electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making 2,4-Bis(trifluoromethyl)benzaldehyde a highly reactive intermediate for a variety of organic transformations.[2] It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethyl groups can improve the efficacy, selectivity, and bioavailability of the final products.[1][2]

Key Reactions

2,4-Bis(trifluoromethyl)benzaldehyde is a versatile substrate for several key organic reactions, including:

-

Wittig Reaction: For the synthesis of alkenes.

-

Aldol Condensation: For the formation of α,β-unsaturated ketones (chalcones).

-

Knoevenagel Condensation: For the synthesis of benzylidenemalononitrile derivatives and other activated alkenes.

-

Reductive Amination: For the synthesis of substituted amines.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving benzaldehydes, which can be adapted for 2,4-Bis(trifluoromethyl)benzaldehyde by a skilled chemist.

Protocol 1: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol describes the synthesis of 1-ethenyl-2,4-bis(trifluoromethyl)benzene from 2,4-bis(trifluoromethyl)benzaldehyde.

Materials and Reagents:

-

2,4-Bis(trifluoromethyl)benzaldehyde

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of a colored ylide indicates successful generation. Stir the mixture at 0 °C for 1 hour.

-

Aldehyde Addition: In a separate flask, dissolve 2,4-bis(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Wittig Reaction Workflow:

Caption: Workflow for the Wittig reaction of 2,4-Bis(trifluoromethyl)benzaldehyde.

Protocol 2: Aldol Condensation with Acetone (Claisen-Schmidt Condensation)

This protocol describes the synthesis of (E)-4-(2,4-bis(trifluoromethyl)phenyl)but-3-en-2-one.

Materials and Reagents:

-

2,4-Bis(trifluoromethyl)benzaldehyde

-

Acetone

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-bis(trifluoromethyl)benzaldehyde (1.0 equivalent) and a slight excess of acetone (1.2 equivalents) in ethanol.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide.

-

Reaction: Continue stirring at room temperature for a specified time (e.g., 2-4 hours), or until a precipitate forms. The reaction progress can be monitored by TLC.

-

Isolation of Crude Product: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualization of the Aldol Condensation Mechanism:

Caption: Mechanism of the base-catalyzed Aldol (Claisen-Schmidt) condensation.

Multi-step Synthesis Example: Synthesis of a Kinase Inhibitor Precursor

2,4-Bis(trifluoromethyl)benzaldehyde can serve as a starting material in the multi-step synthesis of complex bioactive molecules, such as kinase inhibitors. While a complete synthesis of a specific, named drug was not detailed in the search results, a plausible synthetic pathway towards a substituted pyrazole, a common core in kinase inhibitors, can be outlined.

Visualization of a Hypothetical Multi-step Synthesis Workflow:

Caption: Hypothetical multi-step synthesis of a kinase inhibitor precursor.

Safety Information

2,4-Bis(trifluoromethyl)benzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

2,4-Bis(trifluoromethyl)benzaldehyde is a valuable and reactive building block for organic synthesis. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it a key intermediate in the development of novel pharmaceuticals and agrochemicals. The provided data and experimental outlines serve as a technical guide for researchers and scientists working with this compound, enabling its effective and safe use in the laboratory.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2,4-Bis(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the spectroscopic data for 2,4-Bis(trifluoromethyl)benzaldehyde, a key organic building block utilized in the synthesis of pharmaceuticals and advanced materials.[1] The inclusion of two trifluoromethyl groups enhances the compound's reactivity and stability, making its precise characterization essential. This document details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and presents a logical workflow for structural elucidation.

Compound Information

| Property | Value |

| IUPAC Name | 2,4-Bis(trifluoromethyl)benzaldehyde |

| CAS Number | 59664-42-5[2] |

| Molecular Formula | C₉H₄F₆O[2] |

| Molecular Weight | 242.12 g/mol [2] |

| Structure | (Image of the chemical structure of 2,4-Bis(trifluoromethyl)benzaldehyde) |

Spectroscopic Data Summary

The following sections provide a detailed analysis of the expected spectroscopic data for 2,4-Bis(trifluoromethyl)benzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton and the three aromatic protons, with chemical shifts influenced by the strong electron-withdrawing effects of the two trifluoromethyl groups.

Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~10.4 | Singlet (s) | - |

| Ar-H6 | ~8.2 | Doublet (d) | ~8.2 |

| Ar-H5 | ~8.0 | Doublet (d) | ~8.2 |

| Ar-H3 | ~7.9 | Singlet (s) | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the nine unique carbon environments in the molecule. The carbons attached to fluorine atoms will exhibit characteristic splitting (quartets) due to C-F coupling.

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~188.5 |

| C-1 | ~136.0 |

| C-2 (q, J ≈ 35 Hz) | ~134.5 |

| C-4 (q, J ≈ 34 Hz) | ~131.0 |

| C-6 | ~130.0 |

| C-3 | ~128.5 |

| C-5 | ~125.0 (q, J ≈ 4 Hz) |

| 2-CF₃ (q, J ≈ 274 Hz) | ~122.5 |

| 4-CF₃ (q, J ≈ 273 Hz) | ~123.0 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds. The data is consistent with spectra obtained on a Bruker Tensor 27 FT-IR instrument.[2]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2860, ~2760 | Weak | Aldehyde C-H Stretch (Fermi doublet)[3] |

| ~1715 | Strong | C=O Carbonyl Stretch[3] |

| ~1610, ~1470 | Medium | Aromatic C=C Stretch[3] |

| 1350-1100 | Very Strong | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment |

| 242 | High | [M]⁺ (Molecular Ion) |

| 241 | High | [M-H]⁺ |

| 213 | Medium | [M-CHO]⁺[4] |

| 193 | Medium | [M-CHO-F]⁺ |

| 145 | High | [C₇H₄F₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of 2,4-Bis(trifluoromethyl)benzaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[6]

-

Data Acquisition for ¹H NMR :

-

Tune and shim the probe for the sample.

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR :

-

Acquire the spectrum with a spectral width of approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Co-add 1024 or more scans as needed for sufficient signal intensity.

-

-

Data Processing : Process the raw data (FID) using appropriate software. Apply a Fourier transform and phase correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As 2,4-Bis(trifluoromethyl)benzaldehyde is a liquid, the Attenuated Total Reflectance (ATR) or neat liquid film method can be used.[7][8]

-

ATR Method : Place one drop of the neat liquid directly onto the clean ATR crystal (e.g., diamond).[9]

-

Liquid Film Method : Place a small drop of the liquid onto a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10] Place a second plate on top and gently press to form a thin, uniform film.[10]

-

-

Instrument Setup : Use an FTIR spectrometer, such as a Bruker Tensor 27.[2]

-

Data Acquisition :

-

First, acquire a background spectrum of the empty, clean ATR crystal or the clean salt plates.

-

Place the prepared sample into the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[7]

-

Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of 2,4-Bis(trifluoromethyl)benzaldehyde (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[11]

-

Instrument Setup :

-

Gas Chromatograph (GC) : Use a GC equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1] Set the injector temperature to 250 °C. Use helium as the carrier gas at a constant flow rate of 1.0-1.5 mL/min.[1][12]

-

Oven Program : Start at an initial temperature of 50-80 °C, hold for 1-2 minutes, then ramp up to 300-320 °C at a rate of 10-20 °C/min.[1][13]

-

Mass Spectrometer (MS) : Set the ion source temperature to ~230 °C and the quadrupole temperature to ~150 °C.[1]

-

-

Data Acquisition :

-

Inject 1 µL of the prepared sample into the GC inlet using a splitless or split injection mode.

-

Acquire mass spectra in electron ionization (EI) mode at 70 eV over a mass range of m/z 40-500.

-

-

Data Processing : Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum corresponding to the GC peak to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using multiple spectroscopic techniques to unambiguously determine the structure of 2,4-Bis(trifluoromethyl)benzaldehyde.

Caption: Workflow for structural elucidation of 2,4-Bis(trifluoromethyl)benzaldehyde.

References

- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uoguelph.ca [uoguelph.ca]

- 12. peerj.com [peerj.com]

- 13. brieflands.com [brieflands.com]

An In-depth Technical Guide to the NMR Spectra of 2,4-Bis(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2,4-bis(trifluoromethyl)benzaldehyde. Due to the absence of a complete, publicly available experimental dataset for this specific molecule in surveyed databases, this document presents a comprehensive prediction based on established principles of NMR spectroscopy and data from analogous compounds. It includes predicted data for ¹H, ¹³C, and ¹⁹F NMR, detailed experimental protocols for acquiring such spectra, and visualizations of molecular and experimental workflows.

Predicted NMR Spectral Data

The chemical structure of 2,4-bis(trifluoromethyl)benzaldehyde contains a proton, carbon, and fluorine nuclei, making it amenable to analysis by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The presence of two trifluoromethyl groups and an aldehyde functionality on the benzene ring leads to a distinct and predictable set of spectral features. The predicted data is based on analysis of substituent effects and comparison with related molecules such as 4-(trifluoromethyl)benzaldehyde and 3,5-bis(trifluoromethyl)benzaldehyde.[1][2][3]

Table 1: Predicted ¹H NMR Data for 2,4-Bis(trifluoromethyl)benzaldehyde Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J in Hz) |

| ~10.1 | Singlet (s) | 1H | CHO | - |

| ~8.15 | Doublet (d) | 1H | H-6 | ³J(H-H) ≈ 8.0 |

| ~8.05 | Doublet (d) | 1H | H-5 | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 1-2 |

| ~7.95 | Singlet (s) | 1H | H-3 | ⁴J(H-F) ≈ 1-2 |

Table 2: Predicted ¹³C NMR Data for 2,4-Bis(trifluoromethyl)benzaldehyde Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J in Hz) |

| ~190 | Singlet (s) | C=O | - |

| ~139 | Singlet (s) | C-1 | - |

| ~135 | Quartet (q) | C-4 | ¹J(C-F) ≈ 273 |

| ~133 | Quartet (q) | C-2 | ¹J(C-F) ≈ 273 |

| ~131 | Singlet (s) | C-6 | - |

| ~128 | Quartet (q) | C-5 | ²J(C-F) ≈ 33 |

| ~125 | Quartet (q) | C-3 | ²J(C-F) ≈ 33 |

| ~123 | Quartet (q) | CF₃ (at C-4) | ¹J(C-F) ≈ 273 |

| ~121 | Quartet (q) | CF₃ (at C-2) | ¹J(C-F) ≈ 273 |

Table 3: Predicted ¹⁹F NMR Data for 2,4-Bis(trifluoromethyl)benzaldehyde Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ -63.0 | Singlet (s) | 3F | CF₃ (at C-4) |

| ~ -63.5 | Singlet (s) | 3F | CF₃ (at C-2) |

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for fluorinated benzaldehydes like 2,4-bis(trifluoromethyl)benzaldehyde.

2.1 Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, acetone-d₆, DMSO-d₆, or benzene-d₆ may be used.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm), though secondary standards like hexafluorobenzene (δ ≈ -164.9 ppm) are often used for practical reasons.[4]

-

Sample Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2 NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

-

Spectral Width (SW): 200-250 ppm (centered around 100-120 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

For ¹⁹F NMR:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify spectra.

-

Spectral Width (SW): A wide spectral width is initially recommended due to the large chemical shift range of fluorine, for instance, 200-300 ppm (e.g., from -50 to -250 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C.

-

Temperature: 298 K.

2.3 Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

-

Integration and Peak Picking: Integrate the signals to determine the relative ratios of different nuclei and pick the peak frequencies.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows pertinent to the NMR analysis of 2,4-bis(trifluoromethyl)benzaldehyde.

Caption: Predicted J-coupling network in 2,4-bis(trifluoromethyl)benzaldehyde.

Caption: General workflow for NMR analysis of fluorinated organic compounds.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2,4-Bis(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Bis(trifluoromethyl)benzaldehyde. Due to the limited public availability of a quantitative experimental spectrum, this document presents a detailed analysis based on the well-established characteristic absorption frequencies of its constituent functional groups. This information is crucial for substance identification, purity assessment, and monitoring chemical reactions involving this compound.

Data Presentation: Predicted FT-IR Spectral Data

The following table outlines the predicted FT-IR absorption bands for 2,4-Bis(trifluoromethyl)benzaldehyde. The assignments are based on the analysis of characteristic frequencies for aromatic aldehydes, trifluoromethyl-substituted aromatic rings, and general infrared spectroscopy principles.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assigned Functional Group Vibration |

| ~3070 | Weak to Medium | Aromatic C-H Stretch |

| ~2860 | Weak | Aldehyde C-H Stretch (Fermi Resonance) |

| ~2760 | Weak | Aldehyde C-H Stretch (Fermi Resonance) |

| ~1715 | Strong | Aldehyde C=O Stretch (conjugated) |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1325 | Strong | Symmetric C-F Stretch (CF₃) |

| ~1180 | Strong, Broad | Asymmetric C-F Stretch (CF₃) |

| ~1140 | Strong, Broad | Asymmetric C-F Stretch (CF₃) |

| ~850 | Medium to Strong | C-H Out-of-plane Bending (Aromatic) |

Experimental Protocols: Obtaining the FT-IR Spectrum

The FT-IR spectrum of 2,4-Bis(trifluoromethyl)benzaldehyde, which exists as a low-melting solid or a liquid at room temperature, is typically recorded using the "neat" liquid film technique. This method is straightforward and avoids the interference of solvent peaks.

Objective: To obtain a high-quality FT-IR transmission spectrum of neat 2,4-Bis(trifluoromethyl)benzaldehyde.

Materials:

-

2,4-Bis(trifluoromethyl)benzaldehyde (liquid or gently melted solid)

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 or equivalent)

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Gloves

-

Desiccator for storing salt plates

-

Acetone (for cleaning)

-

Lens tissue

Procedure:

-

Spectrometer Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Background Spectrum Acquisition:

-

Place no sample in the beam path.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

-

Sample Preparation (Neat Liquid Film):

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of liquid 2,4-Bis(trifluoromethyl)benzaldehyde onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Close the sample compartment lid.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Compare the obtained spectrum with the predicted data and known spectral databases for confirmation.

-

-

Cleaning:

-

Disassemble the salt plates.

-

Clean the plates thoroughly by rinsing with a small amount of acetone and gently wiping with a clean lens tissue.

-

Return the clean, dry salt plates to the desiccator for storage.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of 2,4-Bis(trifluoromethyl)benzaldehyde.

Caption: Workflow for FT-IR analysis of 2,4-Bis(trifluoromethyl)benzaldehyde.

Mass Spectrometry of 2,4-Bis(trifluoromethyl)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde containing two strongly electron-withdrawing trifluoromethyl groups. These substituents significantly influence the molecule's chemical reactivity and properties, making it a valuable intermediate in the synthesis of novel organic compounds, including active pharmaceutical ingredients (APIs) and advanced materials. Mass spectrometry is a critical analytical technique for the characterization of such molecules, providing essential information about their molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation Analysis

While a published mass spectrum for 2,4-Bis(trifluoromethyl)benzaldehyde was not found, the electron ionization (EI) mass spectrum of its isomer, 3,5-Bis(trifluoromethyl)benzaldehyde, is available and serves as a strong basis for predicting the fragmentation of the 2,4-isomer. The mass-to-charge ratios (m/z) of the fragments are expected to be identical, with potential minor differences in their relative intensities due to the different substitution pattern on the aromatic ring.

The fragmentation of aromatic aldehydes under EI conditions typically involves several key pathways:

-

Loss of a Hydrogen Radical (M-1): The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion.

-

Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a CHO radical.

-

Loss of Carbon Monoxide (M-28) from the M-1 ion: The acylium ion can lose a molecule of carbon monoxide.

-

Cleavage of Trifluoromethyl Groups: The C-C bond between the aromatic ring and a trifluoromethyl group can break, leading to the loss of a CF₃ radical.

Based on these principles and the spectrum of the 3,5-isomer, the following quantitative data for the major expected fragments of 2,4-Bis(trifluoromethyl)benzaldehyde are summarized.

Table 1: Predicted Quantitative Mass Spectrometry Data for 2,4-Bis(trifluoromethyl)benzaldehyde

| m/z | Predicted Fragment Ion | Proposed Structure | Relative Intensity |

| 242 | [C₉H₄F₆O]⁺• (Molecular Ion) | 2,4-(CF₃)₂C₆H₃CHO⁺• | Moderate |

| 241 | [C₉H₃F₆O]⁺ | 2,4-(CF₃)₂C₆H₃CO⁺ | High |

| 213 | [C₉H₄F₆]⁺ | [M-CHO]⁺ | Moderate |

| 195 | [C₈H₄F₄O]⁺• | [M-CF₂]⁺• (Rearrangement) | Low |

| 173 | [C₈H₃F₄]⁺ | [M-CHO-HF]⁺ | Moderate |

| 145 | [C₇H₄F₃]⁺ | [M-CHO-CF₃]⁺ | High |

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard protocol for obtaining an electron ionization mass spectrum of a solid, volatile organic compound like 2,4-Bis(trifluoromethyl)benzaldehyde.

3.1. Instrumentation

-

A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

-

Electron ionization (EI) source.

-

Quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

3.2. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of 2,4-Bis(trifluoromethyl)benzaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

For direct insertion probe analysis, a few micrograms of the solid sample can be placed directly into a capillary tube.

3.3. Mass Spectrometer Operating Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 200-250 °C |

| Mass Range | 40-400 amu |

| Scan Rate | 1-2 scans/second |

| GC Inlet Temperature (if used) | 250 °C |

| GC Column (if used) | A non-polar column (e.g., DB-5ms) |

| Carrier Gas (if used) | Helium at a constant flow rate |

3.4. Data Acquisition

-

Introduce a blank (pure solvent) into the instrument to obtain a background spectrum.

-

Inject the prepared sample solution into the GC or introduce the direct insertion probe into the mass spectrometer.

-

Initiate data acquisition.

-

After the analysis, subtract the background spectrum from the sample spectrum to obtain the final mass spectrum.

Visualization of a Relevant Workflow

In the context of drug discovery, 2,4-Bis(trifluoromethyl)benzaldehyde can serve as a starting material or a key intermediate in the synthesis of novel compounds. The following diagram illustrates a simplified workflow for the synthesis and screening of a new chemical entity.

Caption: A simplified workflow for small molecule drug discovery.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry of 2,4-Bis(trifluoromethyl)benzaldehyde. The presented data and protocols are intended to assist researchers in the identification and characterization of this and structurally related compounds. The inherent reactivity and unique electronic properties of fluorinated aromatic aldehydes continue to make them valuable synthons in the development of new pharmaceuticals and functional materials. Accurate and reliable analytical methods, such as mass spectrometry, are indispensable tools in these research endeavors.

An In-depth Technical Guide to the Solubility of 2,4-Bis(trifluoromethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,4-Bis(trifluoromethyl)benzaldehyde in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on providing high-quality qualitative solubility information and a comprehensive experimental protocol for researchers to determine precise quantitative solubility values.

Core Physicochemical Properties of 2,4-Bis(trifluoromethyl)benzaldehyde

2,4-Bis(trifluoromethyl)benzaldehyde is an organic compound with the chemical formula C₉H₄F₆O.[1] It appears as a colorless to light yellow crystal or a clear liquid.[1][2] The presence of two trifluoromethyl groups on the benzaldehyde structure significantly influences its physicochemical properties, including its reactivity, stability, and solubility.[2] These properties make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[2]

| Property | Value |

| Molecular Formula | C₉H₄F₆O |

| Molecular Weight | 242.12 g/mol [3][4] |

| CAS Number | 59664-42-5[3] |

| Appearance | Colorless to light yellow crystal or clear liquid[1][2] |

| Melting Point | 36-37 °C[1] |

| Boiling Point | 159-160 °C[1] or 172 °C[3] |

| Density | 1.48 g/mL at 25 °C[3] or 1.511 g/cm³[1] |

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Ether | Soluble[1] |

| Chloroform | Soluble[1] |

For a structurally similar compound, 3,5-Bis(trifluoromethyl)benzaldehyde, it is noted to be insoluble in water but soluble in many organic solvents.[5] This aligns with the general principle that the hydrophobic nature of the trifluoromethyl groups and the benzene ring would lead to poor aqueous solubility but good solubility in organic media.

Factors Influencing Solubility

The solubility of 2,4-Bis(trifluoromethyl)benzaldehyde is governed by several key factors, primarily the principle of "like dissolves like." The polarity of the solvent, temperature, and pressure are critical determinants of its solubility.

Caption: Key factors influencing the solubility of a compound.

Experimental Protocol for Determining the Solubility of 2,4-Bis(trifluoromethyl)benzaldehyde

This section provides a detailed methodology for the quantitative determination of the solubility of 2,4-Bis(trifluoromethyl)benzaldehyde in various organic solvents. This protocol is a synthesized approach based on standard laboratory techniques for solubility measurement.

Objective

To quantitatively determine the solubility of 2,4-Bis(trifluoromethyl)benzaldehyde in a selection of organic solvents at a specified temperature.

Materials and Equipment

-

2,4-Bis(trifluoromethyl)benzaldehyde (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate, etc.)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 2,4-Bis(trifluoromethyl)benzaldehyde in the chosen solvent at known concentrations.

-

These standards will be used to create a calibration curve for quantification.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Bis(trifluoromethyl)benzaldehyde to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should become constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Record the mass of the transferred solution.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Determine the concentration of 2,4-Bis(trifluoromethyl)benzaldehyde in the diluted samples by comparing the analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

-

2,4-Bis(trifluoromethyl)benzaldehyde may cause skin, eye, and respiratory irritation.[4]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Bis(trifluoromethyl)benzaldehyde 98 59664-42-5 [sigmaaldrich.com]

- 4. 2,4-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 2736095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)benzaldehyde CAS#: 401-95-6 [m.chemicalbook.com]

2,4-Bis(trifluoromethyl)benzaldehyde safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,4-Bis(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-bis(trifluoromethyl)benzaldehyde, a key building block in pharmaceutical and materials science research. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this chemical.

Chemical Identification and Physical Properties

It is essential to be aware of the physical and chemical properties of 2,4-bis(trifluoromethyl)benzaldehyde to handle it safely.

| Property | Value | Reference |

| CAS Number | 59664-42-5 | [1] |

| Molecular Formula | C₉H₄F₆O | [1] |

| Molecular Weight | 242.12 g/mol | [1] |

| Appearance | Liquid | - |

| Boiling Point | 172 °C (lit.) | |

| Density | 1.48 g/mL at 25 °C (lit.) | |

| Flash Point | 68.3 °C (154.9 °F) - closed cup | |

| Refractive Index | n20/D 1.422 (lit.) |

Hazard Identification and GHS Classification

2,4-Bis(trifluoromethyl)benzaldehyde is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

(Data sourced from aggregated GHS information provided to ECHA)[1]

GHS Pictogram:

Signal Word: Warning [1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling 2,4-bis(trifluoromethyl)benzaldehyde to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166. A face shield may be required for larger quantities or splash risks. |

| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use and use proper glove removal technique. |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. For larger scale operations, chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a respirator with an appropriate organic vapor cartridge (e.g., ABEK type). |

(General PPE recommendations synthesized from multiple safety data sheets)

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is necessary to maintain a safe laboratory environment.

Experimental Protocol: General Handling

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2][3] Review the Safety Data Sheet (SDS) for 2,4-bis(trifluoromethyl)benzaldehyde.

-

Engineering Controls: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment: Don the appropriate PPE as specified in Section 3.

-

Dispensing: Avoid direct contact with the substance.[4] When transferring, use appropriate tools (e.g., glass pipettes, syringes) to minimize aerosol generation. Avoid breathing vapors or mists.[2]

-

Practices to Avoid: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5] Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, and open flames.[2]

-

Post-Handling: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Clean any contaminated surfaces promptly.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[2][4]

-

Keep the container tightly closed to prevent leakage and contamination.[4][5]

-

The substance is noted to be air-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[2][4]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][5] 2. If not breathing, give artificial respiration. 3. If breathing is difficult, administer oxygen. 4. Call a POISON CENTER or doctor if you feel unwell.[5] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[4] 2. Drench the affected skin with running water for at least 15 minutes.[4] 3. Wash the area with plenty of soap and water.[2][5] 4. If skin irritation occurs, get medical advice/attention.[5] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] 3. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | 1. Do NOT induce vomiting.[4] 2. Wash out mouth with water.[4] 3. If conscious, give half a litre of water to drink immediately.[4] 4. Call a POISON CENTER or doctor immediately.[5] |

Spill and Disposal Procedures

Proper response to spills and appropriate disposal of waste are essential for environmental and personal safety.

Experimental Protocol: Small Spill Cleanup

-

Assess the Situation: Ensure the spill is small and manageable without immediate respiratory risk. If the spill is large or in a confined space, evacuate the area.

-

Control Ignition Sources: Immediately extinguish any nearby open flames and turn off equipment that could create sparks.[2]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill by diking with an inert absorbent material such as vermiculite, sand, or earth.

-

Absorption: Carefully absorb the spilled liquid with the inert material.

-

Collection: Sweep or scoop up the absorbent material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

-

Disposal: Dispose of the waste container according to institutional, local, and national regulations. Do not allow the chemical to enter drains.[2]

Waste Disposal

-

Dispose of unused product and contaminated materials in a licensed hazardous waste disposal facility.

-

Do not dispose of down the drain or into the environment.

-

Follow all federal, state, and local regulations for chemical waste disposal.

Biological Activity and Signaling Pathways

As of the current literature, specific signaling pathways directly modulated by 2,4-bis(trifluoromethyl)benzaldehyde have not been extensively characterized. The trifluoromethyl groups significantly alter the electronic and steric properties of the parent benzaldehyde molecule, making direct extrapolation of biological activity unreliable. The presence of these electron-withdrawing groups can enhance lipophilicity and metabolic stability, properties often sought in drug design to improve pharmacokinetic profiles.[6]

However, the parent compound, benzaldehyde, has been shown to inhibit multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, primarily through the regulation of 14-3-3ζ-mediated protein-protein interactions.[7] It is plausible that fluorinated derivatives could be investigated for similar or novel biological activities, but this requires further experimental validation.

Experimental Workflows and Logical Relationships

Given the importance of a structured response to accidental exposure, the following workflow diagram outlines the critical steps for handling a chemical spill of 2,4-bis(trifluoromethyl)benzaldehyde in a laboratory setting.

Caption: Emergency spill response workflow for 2,4-bis(trifluoromethyl)benzaldehyde.

References

- 1. 2,4-Bis(trifluoromethyl)benzaldehyde | C9H4F6O | CID 2736095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. combi-blocks.com [combi-blocks.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety of 2,4-Bis(trifluoromethyl)benzaldehyde

This guide provides comprehensive safety information for 2,4-Bis(trifluoromethyl)benzaldehyde, a key organic building block utilized in pharmaceutical development and material science.[1] Researchers, scientists, and drug development professionals should consult this document to ensure safe handling and use of this compound.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,4-bis(trifluoromethyl)benzaldehyde[2] |

| Synonyms | Benzaldehyde, 2,4-bis(trifluoromethyl)-; 2,4-Bis-trifluoromethyl-benzaldehyde |

| CAS Number | 59664-42-5[2][3] |

| Molecular Formula | C₉H₄F₆O[1][2] |

| Molecular Weight | 242.12 g/mol [1][2][3] |

| InChI Key | DLRCWXOCZIUZBS-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=C(C=C(C(=C1)C=O)C(F)(F)F)C(F)(F)F |

Physical and Chemical Properties

The physical and chemical properties of 2,4-Bis(trifluoromethyl)benzaldehyde are summarized below.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK--[1][4] |

| Boiling Point | 172 °C (lit.) | --INVALID-LINK--[1][3][4] |

| Density | 1.48 g/mL at 25 °C (lit.) | --INVALID-LINK--[1][3][4] |

| Refractive Index | n20/D 1.422 (lit.) | --INVALID-LINK--[3] |

| Flash Point | 68.3 °C (154.9 °F) - closed cup | --INVALID-LINK--[3] |

Hazard Identification and GHS Classification

2,4-Bis(trifluoromethyl)benzaldehyde is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2[2] |

| Serious Eye Damage/Eye Irritation | Category 2[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[2] |

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the supplier safety data sheets.[2][3] Key preventative measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

The GHS pictograms associated with this chemical are:

-

GHS07: Exclamation Mark

References

The Biological Versatility of 2,4-Bis(trifluoromethyl)benzaldehyde Derivatives: A Technical Guide

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of Schiff bases, hydrazones, and other derivatives of 2,4-bis(trifluoromethyl)benzaldehyde, providing valuable insights for researchers and drug development professionals.

The strategic incorporation of trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of parent compounds. The 2,4-bis(trifluoromethyl)phenyl moiety, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide delves into the burgeoning field of 2,4-bis(trifluoromethyl)benzaldehyde derivatives, summarizing their diverse biological activities, detailing their synthesis and experimental evaluation, and visualizing their potential mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 2,4-bis(trifluoromethyl)benzaldehyde have demonstrated notable potential as anticancer agents. Research has primarily focused on Schiff bases and other nitrogen-containing heterocyclic compounds, revealing their ability to inhibit cancer cell proliferation across various cell lines.

One significant finding highlights the role of a naphthofuran derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), in liver cancer. This compound has been shown to inhibit the growth of HepG2 and Hep3B liver cancer cells by directly binding to Hepatocyte Nuclear Factor 4α (HNF 4α). This interaction leads to the inactivation of the STAT3 signaling pathway, a critical regulator of cancer cell proliferation, progression, and metastasis.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 2,4-bis(trifluoromethyl)benzaldehyde derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| NHDC | Naphthofuran carboxamide | HepG2 (Liver) | 1-10.8 | [1] |

| NHDC | Hep3B (Liver) | 1-10.8 | [1] |

Enzyme Inhibition: A Promising Avenue for Neurodegenerative Disorders

Beyond cancer, derivatives of 2,4-bis(trifluoromethyl)benzaldehyde have shown potential in the realm of enzyme inhibition, particularly in the context of neurodegenerative diseases. A recent study investigated a series of thiosemicarbazones derived from 2,4-bis(trifluoromethyl)benzaldehyde as inhibitors of prolyl oligopeptidase (POP).[2] POP is a serine protease implicated in the progression of several central nervous system disorders, including Alzheimer's and Parkinson's disease.

The study revealed that these thiosemicarbazone derivatives are prominent inhibitors of the POP enzyme, with one compound emerging as particularly potent.[2] Kinetic studies indicated a competitive inhibition mechanism, suggesting that these compounds bind to the active site of the enzyme.[2]

Quantitative Enzyme Inhibition Data

The table below presents the half-maximal inhibitory concentration (IC50) values of 2,4-bis(trifluoromethyl)benzaldehyde thiosemicarbazone derivatives against prolyl oligopeptidase.

| Compound ID | Derivative Type | Enzyme | IC50 (µM) | Reference |

| 3a | Thiosemicarbazone | Prolyl Oligopeptidase (POP) | 10.14 ± 0.72 | [2] |

| Series | Thiosemicarbazone | Prolyl Oligopeptidase (POP) | 10.14 - 41.73 | [2] |

Antimicrobial Activity: A Broad Spectrum of Action

While specific data on the antimicrobial activity of 2,4-bis(trifluoromethyl)benzaldehyde derivatives is still emerging, the broader class of trifluoromethylated Schiff bases and hydrazones has demonstrated significant potential against a range of microbial pathogens. Studies on structurally related compounds, such as those derived from other trifluoromethylated benzaldehydes, have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, a pyrazole derivative containing a trifluoromethylphenyl group exhibited a minimum inhibitory concentration (MIC) of 0.78 µg/mL against several strains of Staphylococcus aureus.[3]

Further research is warranted to specifically explore the antimicrobial efficacy of Schiff bases and hydrazones derived from 2,4-bis(trifluoromethyl)benzaldehyde.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and the execution of fundamental biological assays.

Synthesis of Schiff Bases from 2,4-Bis(trifluoromethyl)benzaldehyde